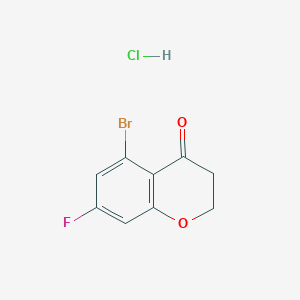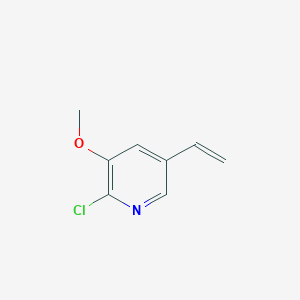
2-Chloro-3-methoxy-5-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methoxy-5-vinylpyridine is a heterocyclic organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, featuring a chlorine atom at the second position, a methoxy group at the third position, and a vinyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-5-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methoxypyridine with a suitable vinylating agent under specific conditions. For example, the reaction with vinyl magnesium bromide in the presence of a palladium catalyst can yield the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxy-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-3-methoxy-5-ethylpyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Chloro-3-methoxy-5-formylpyridine or 2-Chloro-3-methoxy-5-carboxypyridine.
Reduction: 2-Chloro-3-methoxy-5-ethylpyridine.
Substitution: 2-Amino-3-methoxy-5-vinylpyridine or 2-Thio-3-methoxy-5-vinylpyridine.
Scientific Research Applications
2-Chloro-3-methoxy-5-vinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxy-5-vinylpyridine involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, potentially leading to the inhibition of key enzymes or receptors. The chlorine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methoxy-5-methylpyridine: Similar structure but with a methyl group instead of a vinyl group.
3-Chloro-2-methoxy-5-vinylpyridine: Similar structure but with the positions of chlorine and methoxy groups swapped.
Uniqueness
2-Chloro-3-methoxy-5-vinylpyridine is unique due to the presence of the vinyl group at the fifth position, which imparts distinct reactivity and potential applications compared to its analogs. The combination of chlorine and methoxy groups further enhances its chemical versatility, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-5-ethenyl-3-methoxypyridine |
InChI |
InChI=1S/C8H8ClNO/c1-3-6-4-7(11-2)8(9)10-5-6/h3-5H,1H2,2H3 |
InChI Key |
PMKPWRMHIRUJGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


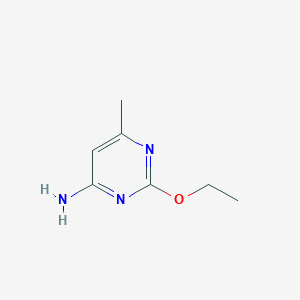
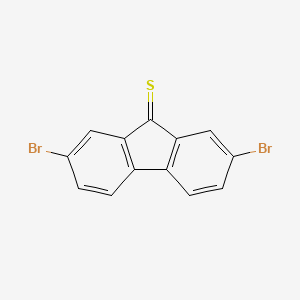
![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
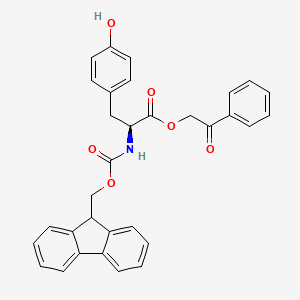
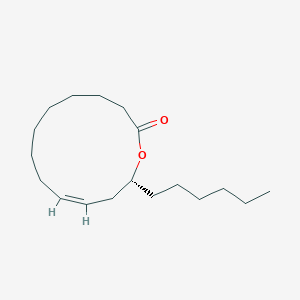
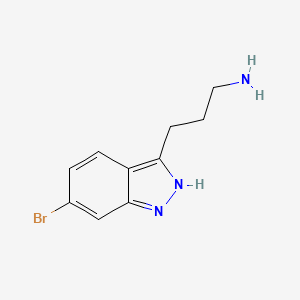
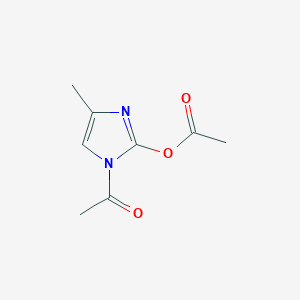
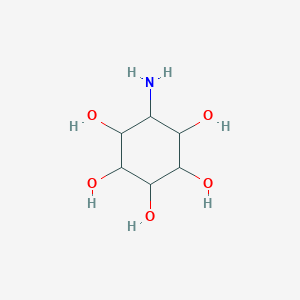
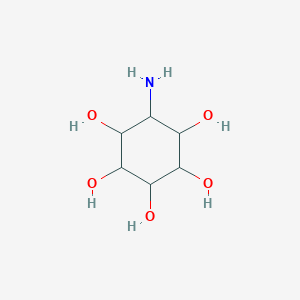
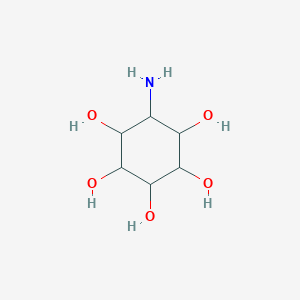
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)


